molecular formula C19H22N2O B2992566 1-(4-Benzylpiperazin-1-yl)-2-phenylethanone CAS No. 41465-26-3

1-(4-Benzylpiperazin-1-yl)-2-phenylethanone

Cat. No. B2992566
CAS RN: 41465-26-3
M. Wt: 294.398
InChI Key: RFJPGRQJVLXFBM-UHFFFAOYSA-N
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Description

“1-(4-Benzylpiperazin-1-yl)-2-phenylethanone” is a chemical compound that has been studied for its potential therapeutic applications . It is a part of a series of novel compounds synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .


Synthesis Analysis

The synthesis of “1-(4-Benzylpiperazin-1-yl)-2-phenylethanone” involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “1-(4-Benzylpiperazin-1-yl)-2-phenylethanone” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-Benzylpiperazin-1-yl)-2-phenylethanone” include reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .

Future Directions

The future directions for the study of “1-(4-Benzylpiperazin-1-yl)-2-phenylethanone” could involve further investigation of its potential therapeutic applications, given its significant antibacterial and antifungal activity . Additionally, further studies could explore its potential as a neurogenic and nootropic agent .

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJPGRQJVLXFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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